4-(Cyclopropanesulfonamidomethyl)benzoic acid
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Overview
Description
4-(Cyclopropanesulfonamidomethyl)benzoic acid is a chemical compound with the molecular formula C₁₁H₁₃NO₄S and a molecular weight of 255.29 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a cyclopropanesulfonamidomethyl group at the para position
Preparation Methods
The synthesis of 4-(Cyclopropanesulfonamidomethyl)benzoic acid involves multiple steps:
Starting Materials: Methyl 4-(aminomethyl)benzoate hydrochloride and cyclopropanesulfonyl chloride.
Reaction Conditions:
Chemical Reactions Analysis
4-(Cyclopropanesulfonamidomethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced to form corresponding alcohol derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Cyclopropanesulfonamidomethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopropanesulfonamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, and other cellular functions.
Comparison with Similar Compounds
4-(Cyclopropanesulfonamidomethyl)benzoic acid can be compared with similar compounds such as:
4-(Aminomethyl)benzoic acid: Lacks the cyclopropanesulfonamide group, leading to different chemical properties and reactivity.
4-(Methanesulfonamidomethyl)benzoic acid: Contains a methanesulfonamide group instead of a cyclopropanesulfonamide group, resulting in different steric and electronic effects.
4-(Ethanesulfonamidomethyl)benzoic acid: Contains an ethanesulfonamide group, which also affects its chemical behavior and applications.
Properties
IUPAC Name |
4-[(cyclopropylsulfonylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-3-1-8(2-4-9)7-12-17(15,16)10-5-6-10/h1-4,10,12H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJSOCBFKRRDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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